

Profiling the Selectivity of B026: A Comparative Guide to Acetyltransferase Cross-Reactivity

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Compound of Interest

Compound Name: B026

Cat. No.: B1192242

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The selective inhibition of specific acetyltransferases is crucial for the development of targeted epigenetic therapies. **B026** has emerged as a highly potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and its paralog CREB-binding protein (CBP), with IC50 values of 1.8 nM and 9.5 nM, respectively^{[1][2]}. Understanding the cross-reactivity profile of such inhibitors against other acetyltransferase family members is paramount to predicting their biological effects and potential off-target liabilities. This guide provides a comparative analysis of **B026**'s selectivity, supported by experimental data from closely related compounds, and details the methodologies for assessing acetyltransferase inhibitor specificity.

Comparative Selectivity Profile

While extensive cross-reactivity data for **B026** against a broad panel of acetyltransferases is not publicly available, data for a closely related analog from the same chemical series provides significant insight into its selectivity. The following table summarizes the inhibitory activity (IC50 values) of this analog against members of the GNAT (GCN5-related N-acetyltransferase) and MYST (MOZ, YBF2/Sas3, Sas2, and Tip60) families of acetyltransferases.

Acetyltransferase Target	Family	Inhibitor IC50 (nM)
p300	p300/CBP	1.8
CBP	p300/CBP	9.5
PCAF	GNAT	>10,000
GCN5	GNAT	>10,000
KAT5 (Tip60)	MYST	>10,000
KAT6A (MOZ)	MYST	>10,000
KAT7 (HBO1)	MYST	>10,000

Data for the **B026** analog is derived from supplementary information in related publications.

This striking selectivity for p300/CBP over other acetyltransferase families underscores the potential of **B026** as a specific chemical probe and a candidate for targeted therapeutic development.

Experimental Protocols for Cross-Reactivity Profiling

The determination of an inhibitor's selectivity profile relies on robust and well-defined experimental assays. Below are detailed protocols for key in vitro and cellular assays commonly employed for this purpose.

In Vitro Enzymatic Activity Assay (Radioisotope-Based)

This "gold standard" assay directly measures the enzymatic activity of a panel of purified acetyltransferases in the presence of the inhibitor.

Materials:

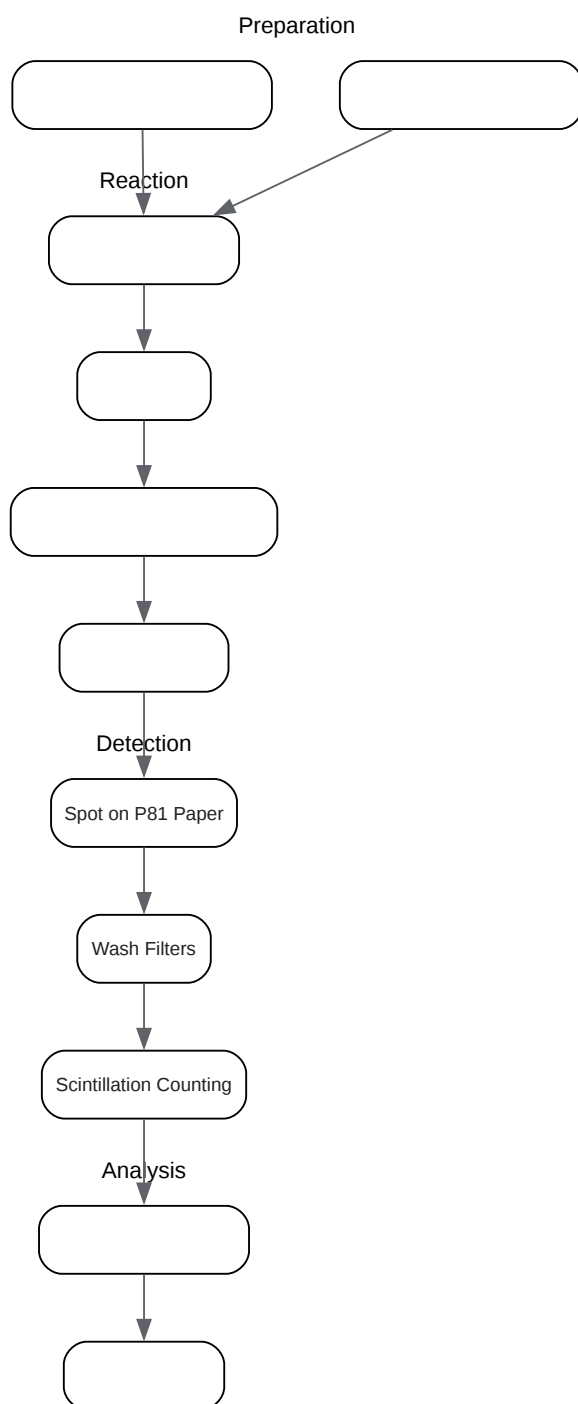
- Purified recombinant acetyltransferases (p300, CBP, PCAF, GCN5, KAT5, etc.)
- Histone peptide substrate (e.g., H3 peptide, H4 peptide)

- [3H]-Acetyl-CoA (radiolabeled acetyl donor)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 0.1 mM EDTA
- Inhibitor compound (**B026**) at various concentrations
- Scintillation fluid
- P81 phosphocellulose filter paper
- Phosphoric acid wash buffer

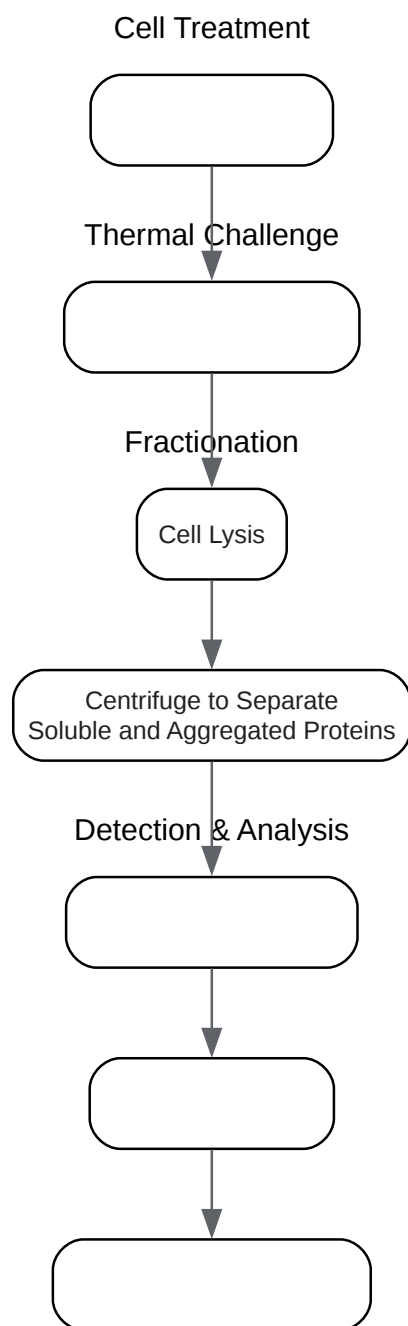
Procedure:

- Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the specific acetyltransferase enzyme.
- Add the inhibitor compound (**B026**) at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
- Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
- Initiate the enzymatic reaction by adding [3H]-Acetyl-CoA.
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
- Wash the filter paper three times with phosphoric acid wash buffer to remove unincorporated [3H]-Acetyl-CoA.
- Dry the filter paper and place it in a scintillation vial with scintillation fluid.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Workflow for In Vitro Radioisotope-Based Acetyltransferase Assay



Cellular Thermal Shift Assay (CETSA) Workflow

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References

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- 2. Collection - Discovery of Highly Potent, Selective, and Orally Efficacious p300/CBP Histone Acetyltransferases Inhibitors - Journal of Medicinal Chemistry - Figshare [figshare.com]
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